molecular formula C18H16ClN3O B11103496 (4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11103496
M. Wt: 325.8 g/mol
InChI Key: XUJNWIMLGVJUKP-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a toluidinomethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-CHLOROPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • 3-((3-METHYLPHENYL)IMINO)ME-2-(3-TOLUIDINO)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE

Uniqueness

2-(3-CHLOROPHENYL)-5-METHYL-4-(3-TOLUIDINOMETHYLENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(3-methylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H16ClN3O/c1-12-5-3-7-15(9-12)20-11-17-13(2)21-22(18(17)23)16-8-4-6-14(19)10-16/h3-11,21H,1-2H3

InChI Key

XUJNWIMLGVJUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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